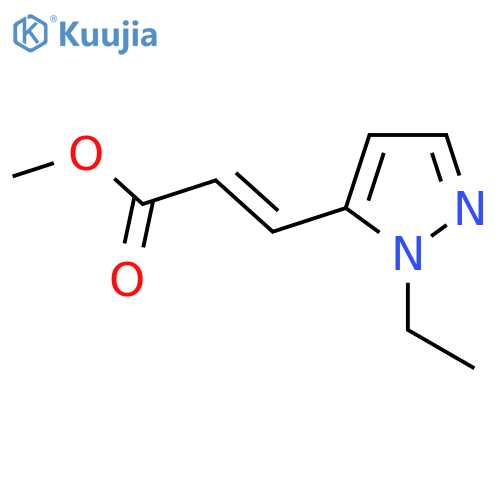

Cas no 1613049-66-3 (methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate)

1613049-66-3 structure

商品名:methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate

- EN300-1455907

- SCHEMBL15765155

- 1613049-66-3

-

- インチ: 1S/C9H12N2O2/c1-3-11-8(6-7-10-11)4-5-9(12)13-2/h4-7H,3H2,1-2H3/b5-4+

- InChIKey: YDNHJVZUXMGPLD-SNAWJCMRSA-N

- ほほえんだ: O(C)C(/C=C/C1=CC=NN1CC)=O

計算された属性

- せいみつぶんしりょう: 180.089877630g/mol

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1455907-5000mg |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 5000mg |

$2525.0 | 2023-09-29 | ||

| Enamine | EN300-1455907-0.05g |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 0.05g |

$732.0 | 2023-06-06 | ||

| Enamine | EN300-1455907-10.0g |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 10g |

$3746.0 | 2023-06-06 | ||

| Enamine | EN300-1455907-1000mg |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 1000mg |

$871.0 | 2023-09-29 | ||

| Enamine | EN300-1455907-0.1g |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 0.1g |

$767.0 | 2023-06-06 | ||

| Enamine | EN300-1455907-100mg |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 100mg |

$767.0 | 2023-09-29 | ||

| Enamine | EN300-1455907-5.0g |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 5g |

$2525.0 | 2023-06-06 | ||

| Enamine | EN300-1455907-2.5g |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 2.5g |

$1707.0 | 2023-06-06 | ||

| Enamine | EN300-1455907-2500mg |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 2500mg |

$1707.0 | 2023-09-29 | ||

| Enamine | EN300-1455907-0.25g |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate |

1613049-66-3 | 0.25g |

$801.0 | 2023-06-06 |

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1613049-66-3 (methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量